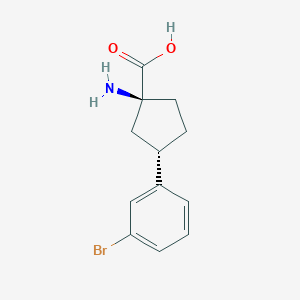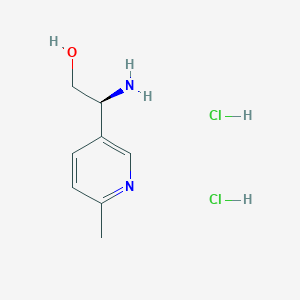
(2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine.
Reaction Steps: The key steps include the introduction of the amino and hydroxyl groups to the pyridine ring. This can be achieved through a series of reactions such as nitration, reduction, and substitution.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
(2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution can introduce various functional groups to the pyridine ring.
科学的研究の応用
(2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
類似化合物との比較
Similar Compounds
(2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol: The base compound without the dihydrochloride salt.
(2S)-2-amino-2-(6-chloropyridin-3-yl)ethanol: A similar compound with a chlorine substituent instead of a methyl group.
(2S)-2-amino-2-(6-methylpyridin-3-yl)propanol: A compound with a propanol group instead of ethanol.
Uniqueness
(2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
分子式 |
C8H14Cl2N2O |
|---|---|
分子量 |
225.11 g/mol |
IUPAC名 |
(2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-2-3-7(4-10-6)8(9)5-11;;/h2-4,8,11H,5,9H2,1H3;2*1H/t8-;;/m1../s1 |
InChIキー |
XLGSMURKSQBONT-YCBDHFTFSA-N |
異性体SMILES |
CC1=NC=C(C=C1)[C@@H](CO)N.Cl.Cl |
正規SMILES |
CC1=NC=C(C=C1)C(CO)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate](/img/structure/B13056091.png)
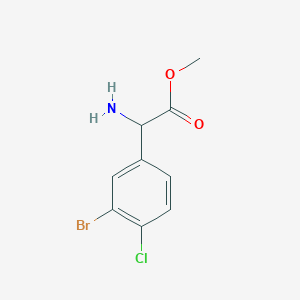

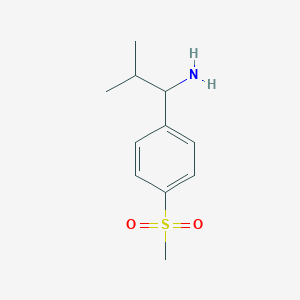
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate](/img/structure/B13056102.png)
![ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate](/img/structure/B13056107.png)
![6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13056111.png)
![Tert-butyl (R)-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate](/img/structure/B13056112.png)
![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056116.png)
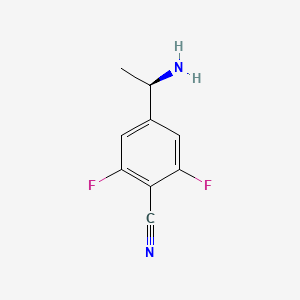
![(S)-2-((2-Amino-6-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13056123.png)
